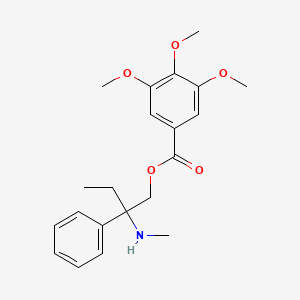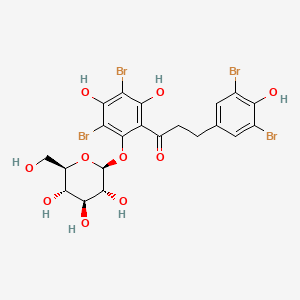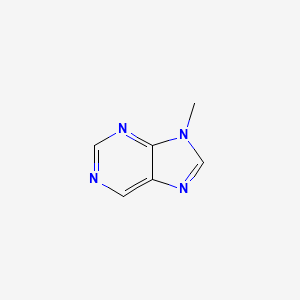![molecular formula C6H5N3 B1201761 Imidazo[1,5-a]pyrazine CAS No. 274-49-7](/img/structure/B1201761.png)
Imidazo[1,5-a]pyrazine
概要
説明
Imidazo[1,5-a]pyrazine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. This unique structure imparts significant chemical and biological properties, making it a valuable scaffold in medicinal chemistry and drug development. This compound derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
作用機序
Target of Action
Imidazo[1,5-a]pyrazine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to interact with several targets, including the CFR receptor , GABAA receptor , and melanocortin receptor . These receptors play crucial roles in various biological processes, including cell signaling, neurotransmission, and hormone regulation.
Mode of Action
The exact mode of action of this compound can vary depending on the specific derivative and target. For instance, some derivatives have been found to inhibit IKK-ɛ and TBK1 , which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This suggests that this compound may exert its effects by modulating key signaling pathways in cells.
Biochemical Pathways
This compound can affect several biochemical pathways, primarily through its interaction with its targets. For example, by inhibiting IKK-ɛ and TBK1, it can potentially disrupt the NF-kappaB signaling pathway, which plays a crucial role in immune and inflammatory responses, as well as in cell survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound can influence its bioavailability and efficacy. While specific ADME properties can vary depending on the derivative, a study found that all the pharmacokinetic parameters analyzed, including human oral absorption of active compounds of the series, were found to be within the permissible range . This suggests that this compound derivatives may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action can be diverse, depending on the specific derivative and target. For instance, some derivatives have been found to exhibit significant anti-cancer activities . They can induce cell cycle arrest at the G2/M phase and trigger apoptosis . Moreover, they can effectively inhibit tubulin polymerization in vitro and disrupt the dynamic equilibrium of microtubules in cells .
生化学分析
Biochemical Properties
Imidazo[1,5-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with various proteins. For instance, derivatives of this compound have been identified as potent inhibitors of enzymes such as Factor Xa, IGF-IR, PDE10, mTORC1/2, and ACK1 . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their activity. Additionally, this compound interacts with receptors such as the GABAA receptor and melanocortin receptor, influencing various physiological processes .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells . These compounds also affect cell signaling pathways such as the mTOR pathway, which is crucial for cell growth and metabolism . Furthermore, this compound can modulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . For instance, the inhibition of mTORC1/2 by this compound leads to reduced cell growth and proliferation . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound derivatives exhibit stable anticancer activity over extended periods, with minimal degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of this compound can vary depending on the specific derivative and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives have been shown to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, these compounds can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing its toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For example, this compound derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the pharmacokinetics and pharmacodynamics of this compound, influencing its therapeutic efficacy and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, further modulating its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the bioavailability and activity of this compound, determining its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound derivatives have been shown to localize in the nucleus, where they can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of this compound is therefore critical for its biological activity and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyrazine typically involves multi-component reactions and cyclization processes. One common method is the three-component reaction involving propargyl amine or aminoester, 1,2-diaza-1,3-dienes, and isothiocyanates. This reaction yields functionalized 2-thiohydantoins, which are then transformed into thiohydantoin-fused tetrahydropyrazines through regioselective base-promoted cyclization .
Industrial Production Methods: Industrial production of this compound derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
化学反応の分析
Types of Reactions: Imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups .
科学的研究の応用
Imidazo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules and the development of new synthetic methodologies.
Biology: It is used in the study of biological processes and the development of bioactive compounds.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
類似化合物との比較
Imidazo[1,2-a]pyrazine: Another fused heterocyclic compound with similar pharmacological properties but different structural features.
Imidazo[1,5-a]pyridine: A related compound with a pyridine ring instead of a pyrazine ring, known for its luminescent properties and applications in materials science.
Uniqueness: Imidazo[1,5-a]pyrazine is unique due to its specific ring fusion and the resulting electronic and steric properties. These features contribute to its diverse reactivity and broad range of biological activities, making it a valuable scaffold for drug discovery and development .
特性
IUPAC Name |
imidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-9-5-8-4-6(9)3-7-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFJMFOVENWQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303354 | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-49-7 | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide](/img/structure/B1201679.png)







![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)




